2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate
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Overview
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl benzoate is a complex organic compound that features a benzisothiazole moiety linked to an ethyl benzoate group via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl benzoate typically involves the reaction of 1,2-benzisothiazol-3-one with ethyl benzoate in the presence of a suitable sulfanylating agent. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process that includes the preparation of intermediate compounds, purification steps, and the final coupling reaction. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzisothiazole moiety to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations[4][4].
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzisothiazoles, depending on the type of reaction and the reagents used .
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety can interact with enzymes and proteins, leading to the modulation of biological processes. The sulfanyl bridge plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]acetonitrile
- 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]propanoate
- 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]butanoate
Uniqueness
What sets 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)sulfanyl]ethyl benzoate apart from similar compounds is its unique combination of the benzisothiazole moiety with an ethyl benzoate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H13NO4S2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate |
InChI |
InChI=1S/C16H13NO4S2/c18-16(12-6-2-1-3-7-12)21-10-11-22-15-13-8-4-5-9-14(13)23(19,20)17-15/h1-9H,10-11H2 |
InChI Key |
CNDXEMYEAMEJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCSC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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